Cas no 868224-90-2 (methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate)

methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate structure
868224-90-2 structure
Product name:methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate
CAS No:868224-90-2
MF:C21H20N2O5
Molecular Weight:380.393905639648
CID:6169156
PubChem ID:2149531

methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate
    • methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
    • methyl 2-((1-oxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate
    • F1808-0194
    • methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
    • 868224-90-2
    • AKOS024610235
    • インチ: 1S/C21H20N2O5/c1-14-5-3-6-15(11-14)22-19(24)12-23-10-9-16-17(21(23)26)7-4-8-18(16)28-13-20(25)27-2/h3-11H,12-13H2,1-2H3,(H,22,24)
    • InChIKey: WTXRPBORKFTYHV-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC)C1=CC=CC2C(N(C=CC=21)CC(NC1C=CC=C(C)C=1)=O)=O

計算された属性

  • 精确分子量: 380.13722174g/mol
  • 同位素质量: 380.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 620
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 84.9Ų

methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1808-0194-25mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1808-0194-10mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1808-0194-10μmol
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1808-0194-4mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1808-0194-15mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1808-0194-40mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1808-0194-50mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1808-0194-1mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1808-0194-5μmol
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1808-0194-20mg
methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
868224-90-2 90%+
20mg
$99.0 2023-05-17

methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate 関連文献

methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetateに関する追加情報

Methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate: A Comprehensive Overview

The compound with CAS No. 868224-90-2, commonly referred to as methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and structural versatility. The isoquinoline core of this molecule serves as a scaffold for various functional groups, making it a valuable compound in medicinal chemistry and material science.

Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The 3-methylphenyl group attached to the carbamoylmethyl moiety introduces additional electronic and steric effects, which can significantly influence the compound's pharmacokinetic properties. Researchers have demonstrated that such modifications can enhance the bioavailability and stability of the compound, making it a promising candidate for therapeutic applications.

The synthesis of methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the isoquinoline ring, followed by the introduction of the carbamoylmethyl group and subsequent acetylation. The use of transition metal catalysts has been shown to improve the efficiency and yield of these reactions, aligning with current trends in green chemistry.

In terms of applications, this compound has shown potential in several areas. In pharmacology, its ability to modulate enzyme activity makes it a candidate for enzyme inhibitors. For instance, studies have indicated that it can inhibit certain kinases involved in cancer cell proliferation. Additionally, its carbamoylmethyl group contributes to hydrogen bonding capabilities, which are crucial for interactions with biological targets.

From a materials science perspective, the compound's structural rigidity and functional groups make it suitable for use in polymer synthesis or as a building block for advanced materials. Its methyl group provides solubility advantages, while the oxyacetate moiety introduces hydrophilic properties that can be tailored for specific applications.

Recent advancements in computational chemistry have also enabled detailed molecular modeling of this compound. Researchers have utilized molecular docking studies to predict its binding affinity towards various protein targets. These studies have provided insights into its potential as a lead compound in drug design programs targeting diseases such as cancer and neurodegenerative disorders.

In conclusion, methyl 2-(2-{(3-methylphenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate represents a compelling example of how structural modifications can enhance the functionality of isoquinoline derivatives. With ongoing research focusing on its biological activities and synthetic optimizations, this compound holds great promise for advancing both medicinal and materials science.

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